molecular formula C11H13N3 B2646252 [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 1006442-61-0

[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine

Cat. No.: B2646252
CAS No.: 1006442-61-0
M. Wt: 187.246
InChI Key: GSQKSUTWFBYKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazole-Containing Compounds in Scientific Research

The pyrazole nucleus emerged as a research focus in 1883 when Ludwig Knorr first characterized its aromatic properties and synthetic accessibility. Early work by Hans von Pechmann (1898) demonstrated pyrazole synthesis via acetylene and diazomethane reactions, establishing foundational methods still referenced in heterocyclic chemistry. The 20th century saw incremental progress until 1959, when 1-pyrazolyl-alanine became the first naturally occurring pyrazole isolated from watermelon seeds, revealing biological relevance.

Modern applications accelerated post-2016, with pyrazole-containing drugs comprising 18% of FDA-approved small molecules between 2016-2023. Landmark compounds like celecoxib (COX-2 inhibitor) and zavegepant (2023-approved migraine therapy) validated pyrazole's versatility in addressing diverse therapeutic targets. This timeline underscores pyrazole's evolution from laboratory curiosity to pharmaceutical cornerstone.

Significance of N-Substituted Pyrazole Frameworks in Medicinal Chemistry

N-substitution on pyrazole enables precise modulation of pharmacokinetic and pharmacodynamic properties. Comparative studies show that N-aryl groups enhance metabolic stability by 40-60% compared to alkyl substitutions, while maintaining favorable logP values (2.1-3.8). The methanamine moiety in [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine exemplifies this strategy, providing:

  • Hydrogen-bonding capacity via the primary amine (-NH2)
  • Conformational flexibility through the methylene (-CH2-) spacer
  • π-Stacking potential from the phenyl ring

Table 1: Notable N-Substituted Pyrazole Drugs and Targets

Compound Target Class Therapeutic Use
Baricitinib JAK Kinase Rheumatoid Arthritis
Selpercatinib RET Kinase Thyroid Cancer
Zavegepant CGRP Receptor Migraine
Fipronil GABA Receptor Insecticide

Kinase inhibition studies demonstrate that N-aryl pyrazoles achieve 5-10 nM IC50 values through dual hydrogen bonding: the pyrazole nitrogen interacts with kinase hinge regions (e.g., Ala230 in Akt1), while substituents occupy hydrophobic pockets (e.g., Phe161 in Akt1). This binding mode is replicated in this compound's design, where the ortho-phenyl group positions the methanamine for target engagement.

Research Evolution of Phenyl-Tethered Pyrazole Compounds

Phenyl-pyrazole hybrids gained prominence through structure-activity relationship (SAR) studies showing a 3.2-fold increase in antimicrobial potency when phenyl groups are para-substituted. The target compound's 3-methyl-1H-pyrazol-1-yl group at the phenyl ortho position represents a strategic optimization balancing steric effects and electronic distribution.

Synthetic advancements enabled this architecture:

  • Knorr Pyrazole Synthesis : 1,3-dicarbonyl compounds + hydrazines → 3,5-disubstituted pyrazoles
  • Pechmann Method : Acetylene + diazomethane → unsubstituted pyrazole
  • Regioselective Coupling : Suzuki-Miyaura reactions install aryl groups at specific ring positions

Table 2: Key Synthetic Routes for Phenyl-Tethered Pyrazoles

Method Reactants Yield (%) Regioselectivity
Knorr Modification Ethyl acetoacetate + phenylhydrazine 89 3,5-dimethyl
TFA-Catalyzed 1,3-diketones + arylhydrazines 78-92 1,3,5-trisubstituted
LAH Reduction Pyrazole esters → alcohols 91 Retains aryl position

The synthesis of this compound employs LAH reduction of ethyl pyrazole-3-carboxylates, achieving 91% yield while preserving the critical phenyl-pyrazole linkage. X-ray crystallography confirms planar geometry with C-N bond lengths of 1.33 Å, facilitating π-conjugation across the system. This structural rigidity enhances target selectivity, as evidenced by 140.3 Ų collision cross-section measurements predicting favorable membrane permeability.

Properties

IUPAC Name

[2-(3-methylpyrazol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-6-7-14(13-9)11-5-3-2-4-10(11)8-12/h2-7H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQKSUTWFBYKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine typically involves the reaction of 3-methyl-1H-pyrazole with a suitable benzyl halide under basic conditions. A common synthetic route includes:

Industrial Production Methods

This could include the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine has been shown to inhibit specific enzymes and receptors involved in cancer progression. For instance, it interacts with biological targets such as neurotransmitter receptors and metabolic enzymes, which are crucial for developing treatments for various cancers .

Case Study: Inhibition of PRMT5
A notable study highlighted the efficacy of pyrazole derivatives as inhibitors of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in cancer cell proliferation. The compound demonstrated high potency and selectivity against PRMT5, suggesting its potential as a therapeutic agent in oncology .

1.2 Neurological Disorders
The structural similarity of this compound to other bioactive compounds allows it to interact with pathways related to neurological disorders. Preliminary research suggests that it may have applications in treating conditions such as depression and anxiety by modulating neurotransmitter systems .

Chemical Synthesis Applications

2.1 Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its amine functional group facilitates nucleophilic substitution reactions, making it suitable for creating various derivatives with enhanced biological activities .

Table 1: Synthesis Routes and Yields

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionAcidic Medium85
Coupling with ElectrophilesBase Catalysis78
One-Pot Synthesis of PyrazolesCopper Triflate Catalyst82

Material Science Applications

3.1 Coordination Chemistry
The compound has been explored for its potential use in coordination chemistry, particularly in forming metal complexes. For example, studies have demonstrated that pyrazole-based ligands can stabilize metal ions, leading to the development of novel materials with unique properties .

Case Study: Platinum Complexes
In a recent investigation, this compound was utilized to synthesize platinum(II) complexes. These complexes exhibited promising catalytic activity and stability, indicating their potential application in catalysis and material science .

Mechanism of Action

The mechanism of action of [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents on Pyrazole Phenyl Ring Modifications Key Structural Features
[2-(3-Methyl-1H-pyrazol-1-yl)phenyl]methanamine C₁₁H₁₃N₃ 3-methyl at N1 position None Pyrazole fused to phenyl at 2-position
[2-(1-Methyl-1H-pyrazol-4-yl)phenyl]methanamine C₁₁H₁₃N₃ 1-methyl at N1 position None Pyrazole fused to phenyl at 4-position
1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine C₆H₁₁N₃ 1,5-dimethyl Absent Pyrazole directly linked to methanamine
N-((4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine C₁₇H₁₅FN₄ 4-phenyl, 4-fluorophenyl Fluorine substitution Extended aromatic system with fluoro group

Key Observations :

  • Substitution Position : The target compound’s pyrazole is substituted at the 3-position, whereas analogs like [2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine feature substituents at the 4-position, altering steric and electronic profiles .
  • Simpler Scaffolds : 1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine lacks the phenyl ring, reducing molecular complexity and hydrophobicity .

Physicochemical Properties

Property Target Compound [2-(1-Methylpyrazol-4-yl)phenyl]methanamine 1-(1,5-Dimethylpyrazol-3-yl)methanamine
Molecular Weight (Da) 187.11 187.24 137.18
LogP (Predicted) ~2.1 (moderate lipophilicity) ~2.3 ~1.0
Hydrogen Bond Donors 1 (NH₂) 1 1
Aromatic Rings 2 (phenyl + pyrazole) 2 1

Discussion :

  • Lipophilicity : The target compound’s logP (~2.1) is comparable to its 1-methylpyrazol-4-yl analog (~2.3), both suitable for membrane permeability in drug discovery .
  • Hydrogen Bonding : All compounds retain one NH₂ group, enabling interactions with biological targets.

Biological Activity

The compound [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with a 3-methyl-1H-pyrazole moiety and an amine group. This unique structure contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. In vitro assays revealed that certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells .

CompoundCell LineIC50 (µM)
5HepG20.08–12.07
11HeLa38.44

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit the release of pro-inflammatory cytokines like TNF-alpha in cellular models. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Tubulin Binding : Inhibition of tubulin polymerization disrupts microtubule dynamics, which is critical for cancer cell proliferation.
  • Cytokine Release Inhibition : The compound may modulate signaling pathways involved in inflammation, particularly those mediated by MAPK pathways .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Pyrazole derivatives can be synthesized via the condensation of appropriate aldehydes with hydrazine derivatives.
  • Nucleophilic Substitution : The amine group allows for nucleophilic substitution reactions, facilitating the introduction of different substituents on the pyrazole ring.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Anticancer Screening : A recent study evaluated a series of pyrazole derivatives for their antiproliferative activity against multiple cancer cell lines, revealing promising candidates for further development .
  • Anti-inflammatory Assessment : Research demonstrated that specific pyrazole derivatives effectively reduced LPS-induced TNF-alpha release in murine models, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine, and how can purity be optimized? A:

  • Synthesis: A common approach involves nucleophilic substitution between 2-(chloromethyl)phenyl derivatives and 3-methyl-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, reductive amination of 2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde using NaBH₄ or Pd/C-catalyzed hydrogenation can yield the amine .
  • Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm via NMR (δ 3.8 ppm for CH₂NH₂, δ 6.2–7.8 ppm for aromatic protons) .

Structural Confirmation Techniques

Q: How should researchers resolve ambiguities in structural assignments for this compound? A:

  • X-ray crystallography: Use SHELXL for refinement of single-crystal structures. Key parameters: space group P21/cP2_1/c, Rint<0.05R_{\text{int}} < 0.05, and hydrogen-bonding networks between pyrazole N-H and adjacent phenyl groups .
  • DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths (e.g., C-N bond: ~1.34 Å) .
  • Spectroscopy: ¹H/¹³C NMR and HRMS (expected [M+H]⁺: 214.1344) are critical for verifying substituent positions .

Pharmacological Applications

Q: What preclinical evidence supports the biological activity of this compound? A:

  • Antimicrobial activity: Derivatives with benzimidazole or thiazolidinone moieties show MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans via disruption of membrane integrity .
  • Receptor targeting: The pyrazole ring acts as a hydrogen-bond donor, while the phenylmethanamine group facilitates interactions with hydrophobic pockets in enzymes (e.g., kinase inhibitors). In vitro assays using HEK293 cells can validate target engagement .

Handling and Toxicity

Q: What safety protocols are essential during experimental handling? A:

  • Hazards: Classified as H315 (skin irritation) and H319 (eye damage). Use nitrile gloves, fume hoods, and P95 respirators during synthesis .
  • First aid: For skin contact, wash with 10% acetic acid solution; for inhalation, administer oxygen and monitor for bronchospasm .

Advanced Methodological Challenges

Q: How can conflicting crystallographic and spectroscopic data be reconciled? A:

  • Case example: If NMR suggests equatorial CH₂NH₂ orientation but X-ray shows axial, perform variable-temperature NMR to assess conformational flexibility.
  • Validation: Cross-check with IR (C-N stretch ~1260 cm⁻¹) and computational vibrational spectra. Use SHELXH restraints to refine disordered regions in crystallography .

Computational Modeling for Drug Design

Q: What strategies improve docking accuracy for derivatives of this compound? A:

  • Docking parameters: Use AutoDock Vina with a grid box centered on the target’s active site (e.g., COX-2, PDB: 3LN1). Adjust exhaustiveness to 32 and validate with RMSD < 2.0 Å .
  • MD simulations: Run 100 ns trajectories in GROMACS to assess binding stability. Monitor hydrogen bonds between pyrazole and Arg120/His90 residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.